molecular formula C15H29NO4 B083273 N-Lauroyl-L-serine CAS No. 14379-56-7

N-Lauroyl-L-serine

Cat. No. B083273
CAS RN: 14379-56-7
M. Wt: 287.39 g/mol
InChI Key: XGFQVJQXCLZRFH-UHFFFAOYSA-N
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Description

N-Lauroyl-L-serine (NLLS) is a synthetic derivative of the essential amino acid serine, which is found in proteins and peptides. It is a non-ionic surfactant that is used in many biological and chemical processes, including the synthesis of proteins, peptides, and other biomolecules. NLLS has been used extensively in the laboratory and in industrial applications, due to its low toxicity and its ability to solubilize a wide range of compounds. NLLS is a versatile molecule that can be used in a variety of ways, and its properties make it an attractive choice for many applications.

Scientific Research Applications

  • N-Lauroyl-L-serinamide can be synthesized through the reaction of serine with methyl laurate and lauroyl chloride and used as an emulsifier in oil-in-water solutions (Nande, 2020).

  • Fatty acid L-serine amides, including saturated forms like lauroyl L-serine, have the capability to form self-assembled gels and show moderate cytotoxicity against cancer cells, suggesting potential in drug delivery applications (Lim et al., 2009).

  • N-Lauroyl-L-serine derivatives have been studied for their role in the structure of glycopeptidolipid antigens from Mycobacterium xenopi, contributing to the understanding of mycobacterial antigens (Rivière & Puzo, 1992).

  • Lipophylic N- and O-acyl derivatives of β-hydroxy ᴅʟ-α-amino acids, including derivatives of this compound, have been synthesized and found to have fungicidal activity against several fungi strains (Dirvianskytė et al., 2003).

  • This compound derivatives have also been explored for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis (Poiarkov et al., 2010).

Mechanism of Action

Target of Action

N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the air/water interfaces where it exhibits its surface-active properties .

Mode of Action

This compound interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .

Biochemical Pathways

This compound is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .

Pharmacokinetics

L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Lauroyl-L-serine can be achieved through the amidation reaction between lauroyl chloride and L-serine.", "Starting Materials": [ "L-serine", "lauroyl chloride", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "To a solution of L-serine (1.0 eq) in DMF, add DIPEA (1.2 eq) and stir at room temperature for 10 minutes.", "Add lauroyl chloride (1.0 eq) dropwise to the reaction mixture while stirring.", "Stir the reaction mixture at room temperature for 4 hours.", "Quench the reaction by adding DCM and NaHCO3.", "Extract the organic layer and wash with water.", "Dry the organic layer with Na2SO4 and evaporate the solvent under reduced pressure to obtain crude N-Lauroyl-L-serine.", "Purify the crude product by column chromatography to obtain the pure N-Lauroyl-L-serine." ] }

CAS RN

14379-56-7

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

2-(dodecanoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)

InChI Key

XGFQVJQXCLZRFH-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O

SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Other CAS RN

14379-56-7

Related CAS

70609-64-2 (sodium)

synonyms

N-dodecanoyl-L-serine
N-dodecanoyl-Ser
N-dodecanoylserine
N-dodecanoylserine sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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